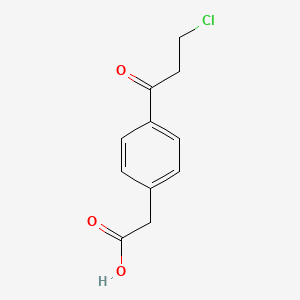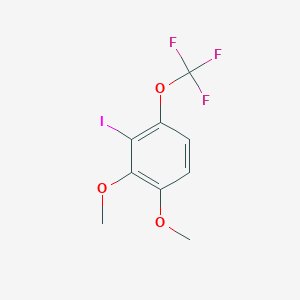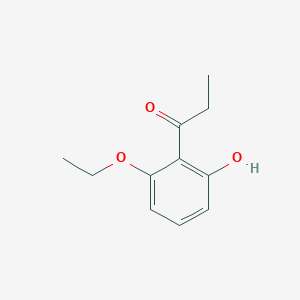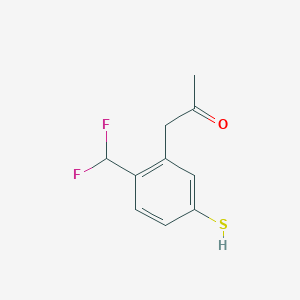
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-(difluoromethyl)thiophenol with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and electronic materials.
Mécanisme D'action
The mechanism by which 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the mercapto group can form covalent bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-(Trifluoromethyl)-5-mercaptophenyl)propan-2-one: Similar structure but with an additional fluorine atom, which can affect its reactivity and binding properties.
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one: Positional isomer with the mercapto group at the 4-position, leading to different steric and electronic effects.
Uniqueness: 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the difluoromethyl and mercapto groups in this particular arrangement enhances its potential as a versatile intermediate in synthetic chemistry and as a probe in biological studies.
Propriétés
Formule moléculaire |
C10H10F2OS |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-5-8(14)2-3-9(7)10(11)12/h2-3,5,10,14H,4H2,1H3 |
Clé InChI |
PZFVYPRZGNHLFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)S)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



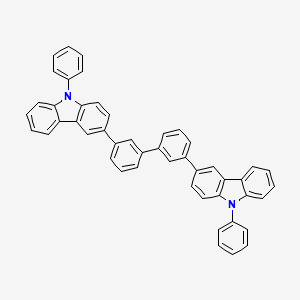
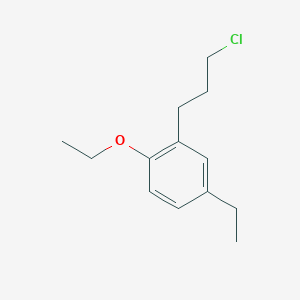
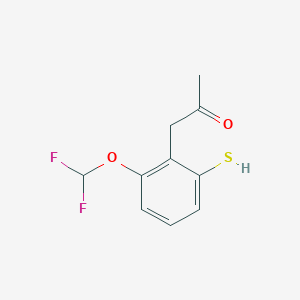
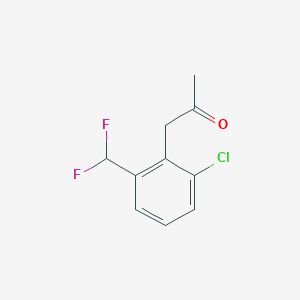
![4-Methoxy-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14059656.png)
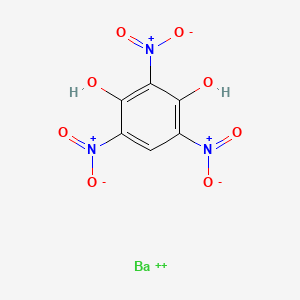
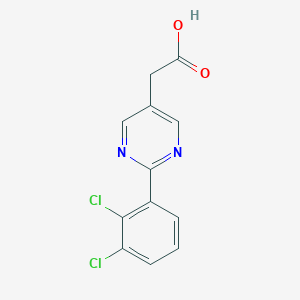
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
